molecular formula C14H21N3O3S B585303 Sumatriptan-d6 N-Oxide CAS No. 1346599-50-5

Sumatriptan-d6 N-Oxide

Cat. No. B585303
CAS RN: 1346599-50-5
M. Wt: 317.437
InChI Key: GRHYJEBKFWDYFD-XERRXZQWSA-N
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Description

Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .


Molecular Structure Analysis

The molecular formula of Sumatriptan-d6 N-Oxide is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .

Scientific Research Applications

Drug Delivery Systems

Sumatriptan-d6 N-Oxide has been used in the development of drug delivery systems. Specifically, it has been loaded onto magnesium oxide (MgO) nanoparticles synthesized from mahua flower extracts . The drug loading efficiency was found to be around 47% . These nanoparticles can potentially serve as a significant component in drug delivery systems, specifically as drug carriers .

Targeting Magnesium Deficiency

The MgO nanoparticles loaded with Sumatriptan-d6 N-Oxide have been used to target magnesium deficiency . The nanoparticles are pH-responsive, meaning they can degrade at physiological pH levels, potentially enhancing cellular absorption .

Controlled Drug Release

The release of Sumatriptan-d6 N-Oxide from the MgO nanoparticles adheres to the Higuchi model, suggesting that the drug release is based on diffusion . This property is advantageous for the controlled release of an anti-migraine drug .

Anti-Migraine Treatment

Sumatriptan-d6 N-Oxide is an anti-migraine drug . It has been found that the release of the drug from the MgO nanoparticles increases as pH decreases, which is attributed to the dissolution of the nanoparticles .

Modification of Physicochemical Properties

The inclusion of Sumatriptan-d6 N-Oxide into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading has been found to significantly modify its dissolution profiles . This modification increases the concentration of Sumatriptan-d6 N-Oxide in complexed form in an acceptor solution compared to its free form .

Enhanced Permeability

Following complexation, Sumatriptan-d6 N-Oxide manifests an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values . As a consequence of the greater permeability of Sumatriptan-d6 N-Oxide and its increased dissolution from the complexes, an improved pharmacological response was observed when cyclodextrin complexes were applied .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] }

CAS RN

1346599-50-5

Product Name

Sumatriptan-d6 N-Oxide

Molecular Formula

C14H21N3O3S

Molecular Weight

317.437

IUPAC Name

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3

InChI Key

GRHYJEBKFWDYFD-XERRXZQWSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]

synonyms

3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide;  GR 112504-d6; 

Origin of Product

United States

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